tert-Butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate

Catalog No.
S16158245
CAS No.
M.F
C17H25FN2O3
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)pip...

Product Name

tert-Butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate

Molecular Formula

C17H25FN2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-11(8-10-20)14-13(22-4)6-5-12(19)15(14)18/h5-6,11H,7-10,19H2,1-4H3

InChI Key

DNMZSSWODZOSLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2F)N)OC

tert-Butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and an amino group attached to a fluorinated methoxyphenyl moiety. Its molecular formula is C_{17}H_{26}F_{N}_{2}O_{3}, and it has a molecular weight of approximately 320.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The reactivity of tert-Butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxylate group can undergo deprotonation or protonation, influencing the compound's solubility and reactivity.
  • Coupling Reactions: The compound can be involved in coupling reactions to form larger molecular structures, particularly in the synthesis of more complex pharmaceuticals.

Research indicates that compounds similar to tert-Butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate exhibit various biological activities, including:

  • Antidepressant Effects: Some piperidine derivatives have shown promise in modulating neurotransmitter systems, potentially serving as antidepressants.
  • Anticancer Properties: Certain structural analogs are being investigated for their ability to inhibit tumor growth through various mechanisms.
  • Antimicrobial Activity: Compounds with similar frameworks have been noted for their antimicrobial properties against various pathogens.

The synthesis of tert-Butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: Starting materials may include amines and carbonyl compounds that undergo cyclization.
  • Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butyl and amino groups through nucleophilic substitution or reductive amination.
  • Fluorination and Methoxylation: Specific reagents are used to introduce the fluorine atom and methoxy group at designated positions on the phenyl ring.

This compound has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drugs targeting neurological disorders or cancer.
  • Chemical Biology: Used as a probe in studies investigating receptor interactions or enzyme activity due to its ability to mimic natural substrates.
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties.

Interaction studies involving tert-Butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate focus on its binding affinity to various biological targets:

  • Receptor Binding Studies: Assessing how well the compound binds to neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for enzymes involved in metabolic pathways.
  • Cell-Based Assays: Testing its effects on cell viability and proliferation in cancer cell lines.

Several compounds share structural similarities with tert-Butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate, providing insights into its uniqueness:

Compound NameCAS NumberKey Features
tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate1779133-74-2Contains a methoxy substituent but lacks fluorine
tert-Butyl 4-(3-fluorophenyl)amino)piperidine-1-carboxylate23137591Similar piperidine structure but different phenyl substituent
tert-Butyl 4-(2-amino-3-fluorophenoxy)methylpiperidine-1-carboxylate53255916Contains an ether linkage and different amino substitution

These comparisons highlight the unique combination of functional groups present in tert-butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate, which may confer distinct biological activities and chemical properties not found in its analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

324.18492083 g/mol

Monoisotopic Mass

324.18492083 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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